molecular formula C37H31NO4S B557259 Fmoc-Cys(Trt)-OH CAS No. 103213-32-7

Fmoc-Cys(Trt)-OH

Cat. No. B557259
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UMSFTDKQSA-N
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Description

Fmoc-Cys(Trt)-OH is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences .


Synthesis Analysis

The synthesis of Fmoc-Cys(Trt)-OH involves coupling cysteine into peptide sequences . The quality specifications for this reagent are high, with HPLC Purity ≥ 99.0% and Enantiomeric Purity ≥ 99.8% .


Molecular Structure Analysis

The molecular formula of Fmoc-Cys(Trt)-OH is C37H31NO4S . Its molecular weight is 585.71 .


Chemical Reactions Analysis

Fmoc-Cys(Trt)-OH is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . It is also used in the synthesis of complex disulfide-rich peptides .


Physical And Chemical Properties Analysis

Fmoc-Cys(Trt)-OH appears as a white to light yellow crystal powder .

Scientific Research Applications

  • Solid Phase Peptide Synthesis : Fmoc-Cys(Trt)-OH is used in Fmoc solid phase peptide synthesis, demonstrating excellent synthesis characteristics. It's efficiently deprotected using 95% TFA, providing ease of use with Fmoc chemistry for cysteine-containing peptides (McCurdy, 1989).

  • Stability Against TFA : Different Fmoc-Cys(PG)-OH derivatives, including Fmoc-Cys(Trt)-OH, were incorporated into a model tripeptide to study their stability against TFA, proving to be compatible with the S-Trt group for regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Application in SPPS : The derivative Fmoc-Cys(Mmt)-OH was compared to Fmoc-Cys(Trt)-OH, showing more acid labile properties, and was successfully utilized in the SPPS of Tyr1-somatostatin (Barlos et al., 2009).

  • Chemical Protein Synthesis : Fmoc-Cys(Trt)-OH facilitates chemical protein synthesis by convergent and one-pot native chemical ligations. Its Fmoc group is stable to oxidative conditions and is readily removed after ligation, streamlining the peptide synthesis process (Kar et al., 2020).

  • Reducing Racemization : In Fmoc solid phase peptide synthesis, the use of Fmoc-Cys(Trt)-OH can lead to racemization. However, studies show that racemization can be significantly reduced or avoided by altering synthesis conditions (Kaiser et al., 1996).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-Cys(Trt)-OH, are used in developing antibacterial materials. These materials inhibit bacterial growth without affecting mammalian cell lines, indicating their potential in biomedical applications (Schnaider et al., 2019).

Safety And Hazards

In case of skin contact with Fmoc-Cys(Trt)-OH, it is recommended to flush with running water . If inhaled, the person should be moved to fresh air . In case of ingestion, inducing vomiting is not recommended .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145699
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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Product Name

Fmoc-Cys(Trt)-OH

CAS RN

103213-32-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103213-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
K Barlos, D Gatos, O Hatzi, N KOCH… - … journal of peptide …, 1996 - Wiley Online Library
S‐4‐methoxytrityl cysteine was synthesized and converted into the corresponding Fmoc‐Cys(Mmt)‐OH by its reaction with Fmoc‐OSu. As compared to the corresponding Fmoc‐Cys(Trt)…
Number of citations: 85 onlinelibrary.wiley.com
G Loidl, F Dick, M Mergler, RO Schoenleber - Peptides for Youth: The …, 2009 - Springer
Incorporation of cysteine during Fmoc-SPPS can result in significant racemization depending on the coupling conditions [1-4]. During the preparation of cysteine containing peptides as …
Number of citations: 5 link.springer.com
H Hibino, Y Miki, Y Nishiuchi - Journal of Peptide Science, 2014 - Wiley Online Library
Phosphonium and uronium salt‐based reagents enable efficient and effective coupling reactions and are indispensable in peptide chemistry, especially in machine‐assisted SPPS. …
Number of citations: 32 onlinelibrary.wiley.com
H Geng, Q Zong, J You, L Ye, A Zhang, Z Shao… - Science China …, 2016 - Springer
A series of symmetrical peptidomimetics (3–8) based on cysteine-modified cyclo(L-Lys-L-Lys)s were synthesized, and their gelation capability in organic solvents was dominated by …
Number of citations: 10 link.springer.com
P Stathopoulos, S Papas, M Sakka, AG Tzakos… - Amino acids, 2014 - Springer
Selective removal of protecting groups under different cleavage mechanisms could be an asset in peptide synthesis, since it provides the feasibility to incorporate different functional …
Number of citations: 9 link.springer.com
T Kaiser, GJ Nicholson, HJ Kohlbau, W Voelter - Tetrahedron letters, 1996 - Elsevier
In conventional stepwise Fmoc solid phase peptide synthesis, diisopropylethylamine (DIEA) base-catalyzed acylation methods lead to considerable amounts of racemization of Fmoc-…
Number of citations: 87 www.sciencedirect.com
A Kar, J Mannuthodikayil, S Singh… - Angewandte Chemie …, 2020 - Wiley Online Library
We report an operationally simple method to facilitate chemical protein synthesis by fully convergent and one‐pot native chemical ligations utilizing the fluorenylmethyloxycarbonyl (…
Number of citations: 14 onlinelibrary.wiley.com
CM Gross, D Lelievre, CK Woodward… - The Journal of peptide …, 2005 - Wiley Online Library
Native chemical ligation has proven to be a powerful method for the synthesis of small proteins and the semisynthesis of larger ones. The essential synthetic intermediates, which are C‐…
Number of citations: 36 onlinelibrary.wiley.com
E Marcucci, N Bayó-Puxan, J Tulla-Puche… - Journal of …, 2008 - ACS Publications
S-Trt Cys are used as precursors for the synthesis of protected NMe−Cys. N-Methylation of Alloc−Cys(Trt)−OH and Boc−Cys(Trt)−OH gives the corresponding N-methylated derivatives …
Number of citations: 20 pubs.acs.org
SN Mthembu, A Chakraborty… - … Process Research & …, 2022 - ACS Publications
Cysteine (Cys) is a key amino acid in many therapeutic peptides. For research and industrial purposes, solid-phase peptide synthesis is the method of choice for the preparation of most …
Number of citations: 2 pubs.acs.org

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